Dispiro[5.1.5.3]hexadecan-7-one
Description
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Properties
CAS No. |
1781-86-8 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
dispiro[5.1.58.36]hexadecan-7-one |
InChI |
InChI=1S/C16H26O/c17-14-15(8-3-1-4-9-15)12-7-13-16(14)10-5-2-6-11-16/h1-13H2 |
InChI Key |
PGUAFPBHSZZKDP-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCCC3(C2=O)CCCCC3 |
Canonical SMILES |
C1CCC2(CC1)CCCC3(C2=O)CCCCC3 |
Synonyms |
Dispiro[5.1.5.3]hexadecan-7-one |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Starting Materials : 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone (2.29 mmol), benzaldehyde (4.63 mmol).
This method highlights the importance of water removal for high yields. The use of aromatic aldehydes introduces phenyl groups at the 3- and 11-positions, which stabilize the spiroacetal framework through steric and electronic effects.
Reductive Desulfonylation of Sulfonyl-Spiroacetals
A patent from 2010 describes the synthesis of dispiroacetals via α-sulfonyl carbanion addition to δ-valerolactone, followed by acid-catalyzed cyclization. While this method initially targets sulfonyl-spiroacetals, reductive removal of the sulfone group using Raney nickel yields the parent bis-spiroacetal structure.
Key Steps and Mechanistic Insights
-
Carbanion Generation : Deprotonation of α-sulfonyl compounds to form nucleophilic carbanions.
-
Lactone Ring Opening : Attack of the carbanion on δ-valerolactone, leading to a linear intermediate.
-
Cyclization : Acid-catalyzed intramolecular hemiacetalization to form the spiroacetal.
-
Reductive Desulfonylation : Raney nickel-mediated cleavage of the sulfone group to yield this compound derivatives.
Example: Synthesis of Bis-Spiroacetals 9a and 9b
-
Starting Material : trans-14-Phenylsulfonyl-1,7,9-trioxadispiro[5.1.5.3]hexadecane (1a ).
-
Byproduct : Spiroacetal alcohol (10 ), which undergoes oxidative cyclization with iodobenzene diacetate and iodine to reform the bis-spiroacetal.
This method demonstrates the utility of sulfonyl groups as temporary directing moieties, enabling precise control over spiroacetal geometry.
Mannich-Type Condensation for Spiroacetal Formation
Adaptations of the Mannich reaction have been employed to construct the spiroacetal framework. A patent focusing on nitroxyl radical synthesis outlines a method where piperidone derivatives undergo condensation with carbonyl compounds in the presence of ammonium chloride. While the primary aim is nitroxyl radical production, the intermediate spiroacetal ketones are structurally analogous to this compound.
Reaction Parameters and Selectivity
Case Study: Synthesis of Methyl 3-(2,6,6-Trimethyl-4-Oxopiperidin-2-yl)propanoate
-
Starting Materials : 1,2,2,6,6-Pentamethylpiperidin-4-one (10 mmol), methyl levulinate.
-
Outcome : A mixture of mono- and disubstituted products, oxidized to nitroxyl radicals using hydrogen peroxide and sodium tungstate.
This approach underscores the role of steric effects in determining substitution patterns, with bulky substrates favoring monosubstitution.
Comparative Analysis of Preparation Methods
The table below summarizes the key features of each synthesis route:
Mechanistic Considerations and Side Reactions
Acid-Catalyzed Cyclization
Protonation of the aldehyde carbonyl group activates it for nucleophilic attack by the hydroxymethyl groups of cyclohexanone. Sequential hemiacetalization and dehydration steps form the spiroacetal rings. Competing pathways include:
Q & A
What common pitfalls arise when formulating research questions for dispiro compounds, and how can they be avoided?
- Methodological Answer : Avoid overly broad questions (e.g., "Study all biological activities") by applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow scope. For example: "Does this compound exhibit greater in vitro antimalarial potency than artemisinin derivatives under standardized conditions?" .
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